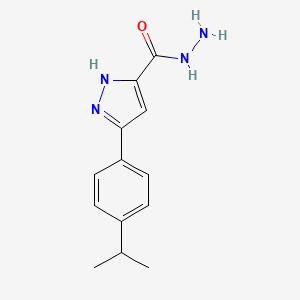
Acetic acid;lanthanum(3+);hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Lanthanum acetate hydrate can be synthesized through several methods:
Reaction of Lanthanum(III) Oxide with Acetic Anhydride: [ \text{La}_2\text{O}_3 + 3 (\text{CH}_3\text{CO})_2\text{O} \rightarrow 2 \text{La}(\text{CH}_3\text{COO})_3 ]
Reaction of Lanthanum(III) Oxide with Acetic Acid: [ \text{La}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{La}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ] These reactions typically occur under controlled conditions to ensure the formation of the desired hydrate.
Chemical Reactions Analysis
Lanthanum acetate hydrate undergoes several types of chemical reactions:
Decomposition: When heated, lanthanum acetate hydrate decomposes to form lanthanum oxide (La2O3).
Hydrolysis: In the presence of water, lanthanum acetate hydrate can hydrolyze to form lanthanum hydroxide and acetic acid.
Coordination Reactions: Lanthanum acetate can form coordination complexes with various ligands, which can alter its chemical properties and reactivity.
Scientific Research Applications
Lanthanum acetate hydrate has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, promoting reactions such as esterification and condensation.
Material Science: Lanthanum acetate is used in the production of specialty glasses and ceramics.
Water Treatment: Lanthanum acetate is employed in water treatment processes to remove phosphate ions from water.
Pharmaceutical Industry: It serves as a catalyst in the pharmaceutical industry for various chemical reactions.
Mechanism of Action
The mechanism of action of lanthanum acetate hydrate involves its ability to coordinate with other molecules and ions. The lanthanum ion (La3+) can form stable complexes with various ligands, which can influence its reactivity and interactions with other compounds. In water treatment, for example, lanthanum acetate binds with phosphate ions to form insoluble lanthanum phosphate, which can be removed from the water .
Comparison with Similar Compounds
Lanthanum acetate hydrate can be compared with other lanthanide acetates, such as praseodymium acetate and holmium acetate, which are isostructural and share similar properties . lanthanum acetate hydrate is unique in its specific applications and reactivity. For instance, it is particularly effective in water treatment and the production of specialty glasses, which may not be as prominent for other lanthanide acetates .
Properties
Molecular Formula |
C2H6LaO3+3 |
|---|---|
Molecular Weight |
216.97 g/mol |
IUPAC Name |
acetic acid;lanthanum(3+);hydrate |
InChI |
InChI=1S/C2H4O2.La.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3; |
InChI Key |
DMQJFGQTKUVDHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.O.[La+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



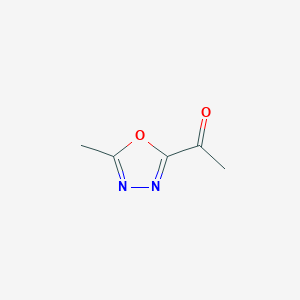
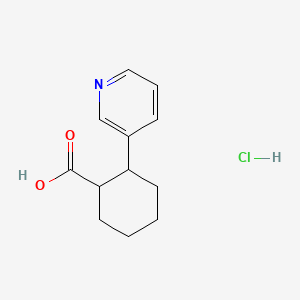
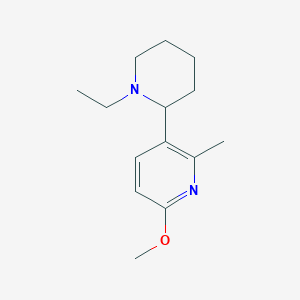


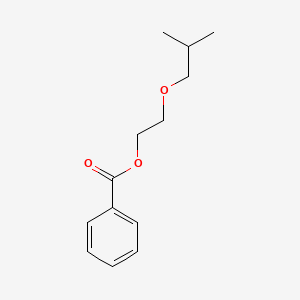
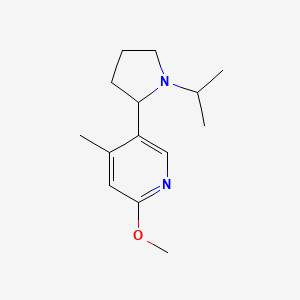


![Methyl 6-hydroxybenzo[B]thiophene-3-carboxylate](/img/structure/B11817356.png)


